

Laureth-3 carboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laureth-3 carboxylic acid

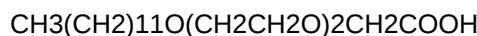
Cat. No.: B15181374

[Get Quote](#)

An In-depth Technical Guide to Laureth-3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Laureth-3 Carboxylic Acid**, a nonionic surfactant with emerging potential in various scientific and industrial applications, including drug development. This document details its chemical identity, synthesis, physicochemical properties, and current applications, with a focus on its relevance to the pharmaceutical sciences.


Chemical Identification and Molecular Structure

Laureth-3 Carboxylic Acid is chemically known as 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid. [1] It belongs to the family of polyoxyethylene alkyl ether carboxylic acids, which are valued for their surfactant and emulsifying properties.

Identifier	Value
CAS Number	20858-24-6[1]
Molecular Formula	C18H36O5[1]
IUPAC Name	2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid[1]
Synonyms	PEG-3 Lauryl Ether Carboxylic Acid, 3,6,9-trioxa-heneicosanoic acid

Molecular Structure:

Chemical Structure of Laureth-3 Carboxylic Acid

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Laureth-3 Carboxylic Acid**.

Physicochemical Properties

The physicochemical properties of **Laureth-3 Carboxylic Acid** make it a versatile ingredient in various formulations. As a surfactant, it possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.

Property	Value
Molecular Weight	332.48 g/mol [1]
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in water and organic solvents
HLB Value	Approximately 11

Synthesis of Laureth-3 Carboxylic Acid

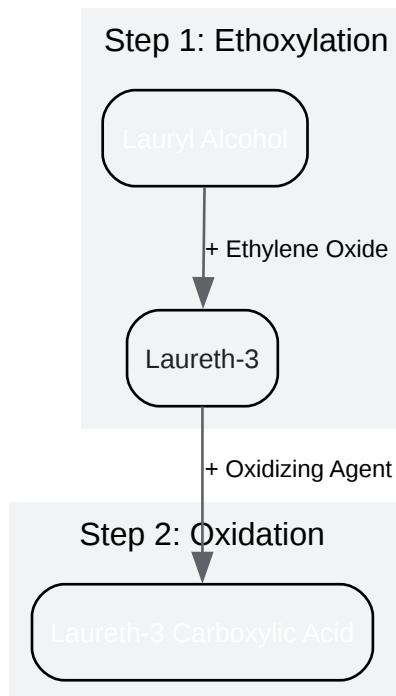
The synthesis of **Laureth-3 Carboxylic Acid** is typically a two-step process:

- Ethoxylation of Lauryl Alcohol: Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce Laureth-3. The number of ethylene oxide units can be controlled by the reaction conditions.
- Oxidation: The terminal hydroxyl group of Laureth-3 is then oxidized to a carboxylic acid using an oxidizing agent, such as potassium permanganate or through catalytic oxidation.

Experimental Protocol: Synthesis of Polyoxyethylene Alkyl Ether Carboxylic Acids (General Procedure)

This protocol describes a general method for the synthesis of polyoxyethylene alkyl ether carboxylic acids.

Materials:


- Polyoxyethylene alkyl ether (e.g., Laureth-3)
- Oxidizing agent (e.g., Jones reagent, TEMPO/NaOCl)
- Appropriate solvent (e.g., acetone, dichloromethane)
- Sodium hydroxide solution
- Hydrochloric acid
- Extraction solvent (e.g., diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the polyoxyethylene alkyl ether in a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the solution while maintaining the temperature.

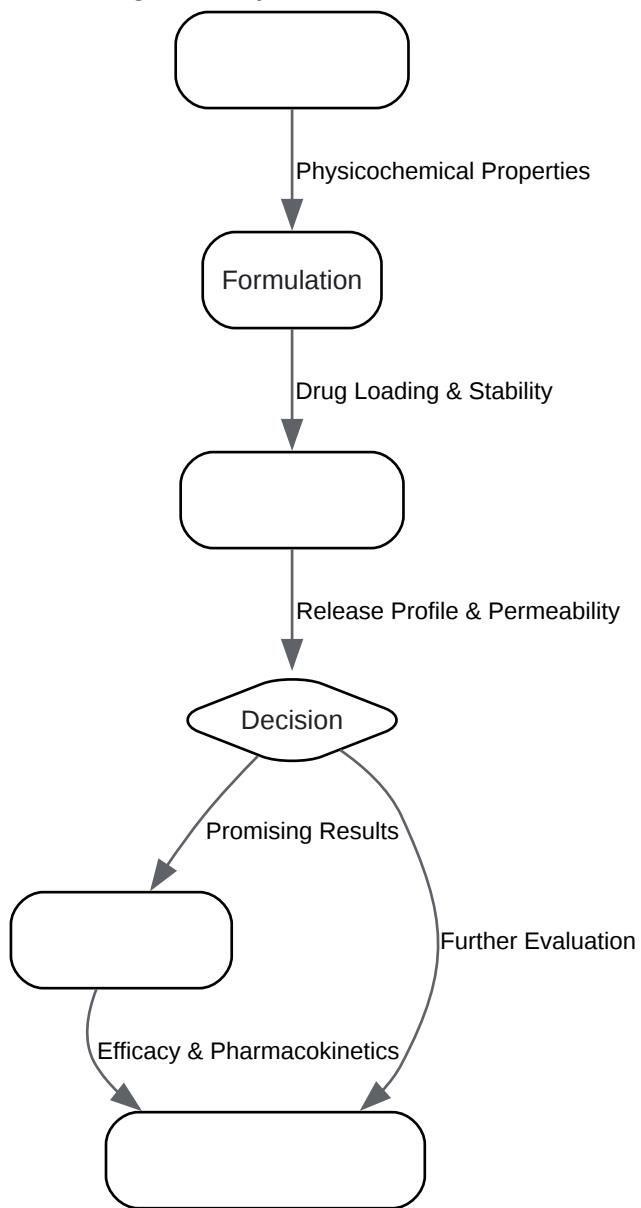
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by adding a suitable quenching agent (e.g., isopropanol for Jones reagent).
- Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to obtain the crude carboxylic acid.
- Purify the product by column chromatography or distillation if necessary.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **Laureth-3 Carboxylic Acid**.

Applications


Laureth-3 Carboxylic Acid is widely used in the cosmetics industry as a mild anionic surfactant, emulsifier, and cleansing agent in a variety of products such as shampoos, facial cleansers, and body washes. Its ability to form stable emulsions and its gentle nature on the skin make it a popular choice.

While not as extensively documented as other excipients, the surfactant properties of **Laureth-3 Carboxylic Acid** suggest its potential use in pharmaceutical formulations.^[2] Surfactants are crucial in drug delivery for:

- Solubilizing poorly water-soluble drugs: By forming micelles, surfactants can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.
- Enhancing drug absorption: Surfactants can increase the permeability of biological membranes, facilitating the absorption of drugs.
- Formulating stable emulsions and microemulsions: These systems can be used for the oral, topical, and parenteral delivery of drugs.

Logical Workflow for Evaluating **Laureth-3 Carboxylic Acid** in a Drug Delivery System:

Drug Delivery Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: Evaluation of **Laureth-3 Carboxylic Acid** in drug delivery.

Analytical Methods

The analysis of **Laureth-3 Carboxylic Acid** typically involves chromatographic techniques to separate it from other components in a formulation and various detection methods for quantification.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of **Laureth-3 Carboxylic Acid**.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- UV or Charged Aerosol Detector (CAD)
- C18 reverse-phase column

Mobile Phase:

- A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The exact gradient will depend on the specific formulation.

Procedure:

- Sample Preparation: Dissolve the sample containing **Laureth-3 Carboxylic Acid** in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.
- Standard Preparation: Prepare a series of standard solutions of **Laureth-3 Carboxylic Acid** of known concentrations.
- Chromatography: Inject the samples and standards onto the HPLC system.
- Detection and Quantification: Monitor the elution of the compound using a UV detector (if the molecule has a chromophore) or a Charged Aerosol Detector (for non-volatile analytes).[3] Create a calibration curve from the standard solutions and determine the concentration of **Laureth-3 Carboxylic Acid** in the sample.

Toxicological Profile

The toxicological data for **Laureth-3 Carboxylic Acid** is limited. However, information on the broader class of polyoxyethylene alkyl ethers suggests they are generally of low to moderate toxicity.[4] Acute oral toxicity in rats for similar compounds is low.[4] They are considered to be

mild skin and eye irritants, particularly at high concentrations. For pharmaceutical applications, a thorough toxicological assessment would be required.

Conclusion

Laureth-3 Carboxylic Acid is a versatile nonionic surfactant with established applications in the cosmetics industry. Its physicochemical properties, particularly its ability to act as a solubilizing and emulsifying agent, suggest its potential as a valuable excipient in drug delivery systems for poorly soluble drugs. Further research into its pharmaceutical applications, including detailed formulation studies, in vitro and in vivo evaluations, and a comprehensive toxicological assessment, is warranted to fully explore its potential in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laureth-3 carboxylic acid | C18H36O5 | CID 10871309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phexcom.com [phexcom.com]
- To cite this document: BenchChem. [Laureth-3 carboxylic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181374#laureth-3-carboxylic-acid-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com